molecular formula C19H12ClN3OS2 B2629486 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-66-1

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2629486
CAS No.: 477486-66-1
M. Wt: 397.9
InChI Key: ALXKZFDTIAZYAF-MDZDMXLPSA-N
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Description

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide is a complex organic compound that features a combination of benzo[d]thiazole and thiazole rings, along with a chlorophenyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole and thiazole rings, followed by their coupling with the chlorophenyl group. The final step involves the formation of the acrylamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its structural features suggest potential as an anticancer or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-bromophenyl)acrylamide: Similar structure but with a bromine atom instead of chlorine.

    (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)acrylamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from its analogs with different halogen substituents.

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS2/c20-13-6-2-1-5-12(13)9-10-17(24)23-19-22-15(11-25-19)18-21-14-7-3-4-8-16(14)26-18/h1-11H,(H,22,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXKZFDTIAZYAF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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